3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
3-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-7-12-5-3-4-6-14(12)19(10)15(21)13-8-18-17-20(16(13)22)11(2)9-23-17/h3-6,8-10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHLJLDMQADGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)C(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This paper aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core and an indole derivative. Its molecular formula is , with a molecular weight of approximately 284.38 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives, including the compound , exhibit significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Potential
The compound has demonstrated anticancer activity in several studies. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicate that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.3 | Cell cycle arrest |
| HT-29 | 10.8 | Caspase activation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , as evidenced by its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential use in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects , potentially useful in neurodegenerative conditions such as Alzheimer's disease. The proposed mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of thiazolo-pyrimidine derivatives found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .
- Cancer Cell Line Evaluation : In a comparative study assessing various thiazolo-pyrimidine derivatives, the compound exhibited superior anticancer activity against HT-29 cells compared to standard chemotherapeutics, with an IC50 value significantly lower than that of doxorubicin .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in edema and levels of inflammatory markers, suggesting its potential therapeutic role in managing inflammatory disorders .
Scientific Research Applications
Structure and Composition
The compound features a thiazolo-pyrimidine core with a methylated indole derivative, which contributes to its unique chemical properties. Its molecular formula is C₁₄H₁₅N₃OS, and it has a molecular weight of approximately 273.36 g/mol.
Synthetic Pathways
The synthesis of 3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from simpler organic precursors. Various methods have been reported in the literature, emphasizing the need for optimization to improve yield and purity.
Medicinal Chemistry
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
- Anti-inflammatory Effects
Material Sciences
- Organic Electronics
- Polymer Chemistry
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazolo-pyrimidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting promising therapeutic potential .
Antimicrobial Efficacy Research
In a comparative study on antimicrobial efficacy, derivatives of thiazolo-pyrimidines were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods Overview
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Yield Comparison :
Q & A
Basic: What are the common synthetic routes for synthesizing thiazolo[3,2-a]pyrimidinone derivatives?
Answer:
Thiazolo[3,2-a]pyrimidinones are typically synthesized via condensation reactions between thiazole precursors and activated carbonyl compounds. A general method involves:
- Step 1: Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (RCHCl) in dimethylformamide (DMF) using KCO as a base at room temperature to form intermediates .
- Step 2: Cyclization via reflux with acetic acid to form the fused thiazolo-pyrimidinone core .
- Example: Ethyl 2-(arylidene)-7-methyl-3-oxo derivatives are synthesized by reacting aldehydes with ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate under acidic conditions .
Key Parameters:
| Parameter | Typical Conditions |
|---|---|
| Solvent | DMF, AcOH |
| Base | KCO, NaOAc |
| Temperature | RT for alkylation; reflux for cyclization |
Basic: How is the structure of thiazolo[3,2-a]pyrimidinone derivatives confirmed?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR/IR: H and C NMR identify substituents and ring systems (e.g., carbonyl peaks at 165–175 ppm for C=O groups). IR confirms thiazole C-S stretching (650–750 cm) .
- X-ray Crystallography: Resolves spatial arrangement and hydrogen-bonding networks. For example, ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl derivatives show planar thiazolo-pyrimidinone cores with intermolecular C=O···H-N interactions .
- Case Study: Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate was analyzed via X-ray, revealing puckered thiazole rings (puckering amplitude Å) .
Advanced: How can multi-step syntheses with conflicting yields be optimized?
Answer:
Yield discrepancies often arise from competing side reactions or unstable intermediates. Optimization strategies include:
- Reaction Monitoring: Use TLC or HPLC to track intermediate stability (e.g., ethyl carboxylate intermediates hydrolyze under prolonged heating) .
- Condition Screening: Vary solvents (e.g., DMF vs. THF) and bases (e.g., KCO vs. NaH) to suppress byproducts. For example, replacing DMF with acetonitrile increased yields by 15% in a cyclization step .
- Additive Use: Catalytic acetic acid enhances cyclization efficiency by stabilizing protonated intermediates .
Data-Driven Example:
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| DMF, KCO | 62 | 20% hydrolysis |
| Acetonitrile, NaH | 77 | 5% dimerization |
Advanced: How can contradictions in spectroscopic data be resolved?
Answer:
Contradictions (e.g., unexpected H NMR splitting or IR peak shifts) require advanced analytical methods:
- 2D NMR (COSY, HSQC): Resolves overlapping signals. For instance, NOESY confirmed Z/E isomerism in ethyl 2-(arylidene) derivatives by correlating vinyl proton coupling with spatial proximity .
- X-ray Refinement: SHELXL refines disordered structures (e.g., twinned crystals) by adjusting occupancy factors and thermal parameters .
- DFT Calculations: Predict vibrational spectra (IR) and NMR chemical shifts to validate experimental data .
Advanced: How are hydrogen-bonding patterns analyzed in thiazolo-pyrimidinone crystals?
Answer:
Hydrogen-bonding networks are characterized using graph set analysis (Etter’s formalism):
- Method: Identify donor (D)-acceptor (A) pairs and classify motifs (e.g., chains , rings ). For example, N-H···O=C interactions in ethyl 7-methyl-3-oxo derivatives form rings, stabilizing crystal packing .
- Software: SHELXTL refines H-bond geometries (distance, angle) from X-ray data, while Mercury visualizes 3D networks .
Case Study:
| Interaction | D···A (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N-H···O=C | 2.89 | 168 | |
| C-H···π | 3.12 | 145 |
Advanced: How are structure-activity relationships (SAR) studied for bioactivity?
Answer:
SAR studies focus on modifying substituents and evaluating biological effects:
- Substituent Variation: Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the 5- or 7-positions. For example, 5-aryl derivatives showed enhanced antimicrobial activity compared to alkyl analogs .
- Assay Design: Test against target enzymes (e.g., COX-2) or microbial strains. IC values for 3-methyl-6-(2-methylindole) derivatives against E. coli ranged from 12–45 µM .
- Computational Modeling: Docking studies (AutoDock) correlate substituent hydrophobicity with binding affinity to hydrophobic enzyme pockets .
SAR Trends:
| Substituent (Position) | Bioactivity (IC, µM) |
|---|---|
| -NO (5) | 12 ± 1.2 |
| -OCH (7) | 28 ± 3.1 |
| -CH (2) | 45 ± 4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
